Methyl 2-amino-3-phenylbutanoate
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Overview
Description
Methyl 2-amino-3-phenylbutanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a phenyl group, and a methyl ester group
Mechanism of Action
Target of Action
Methyl 2-amino-3-phenylbutanoate is a compound that has been studied for its potential anticonvulsant activity
Mode of Action
It is suggested that the compound interacts with its targets, potentially altering their function and leading to changes in the neuronal activity that could help control seizures .
Result of Action
Given its potential anticonvulsant activity, it may help to reduce the frequency or severity of seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl 2-amino-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Methyl 2-amino-3-phenylbutanoate can be compared with other similar compounds such as:
Methyl 2-amino-3-hydroxy-3-phenylpropanoate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and applications.
Methyl 2-amino-3-methyl-3-phenylbutanoate:
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
methyl 2-amino-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFJLPKBPJMENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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